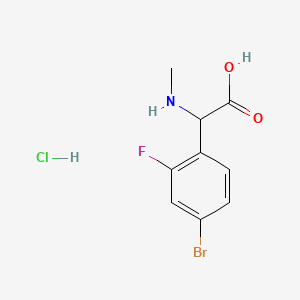
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of phenylglycine derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, as well as a methylamino group attached to the alpha carbon of the acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as Selectfluor.
Amidation: The brominated and fluorinated phenylacetic acid is then reacted with methylamine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under acidic conditions to yield the desired 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the bromo and fluoro substituents, potentially leading to the formation of dehalogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dehalogenated derivatives.
Substitution: Functionalized phenylglycine derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity. The methylamino group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(4-Bromo-2-fluorophenyl)-2-(ethylamino)acetic acid hydrochloride
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10BrClFNO2 |
|---|---|
Molecular Weight |
298.53 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11;/h2-4,8,12H,1H3,(H,13,14);1H |
InChI Key |
ZLTUMVGTHOPPSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=C(C=C1)Br)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
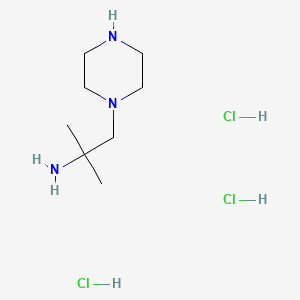
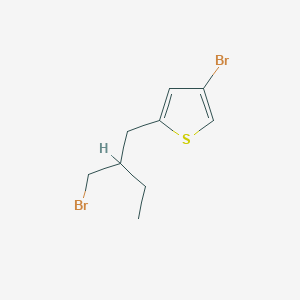
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
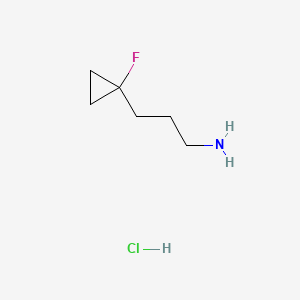

![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
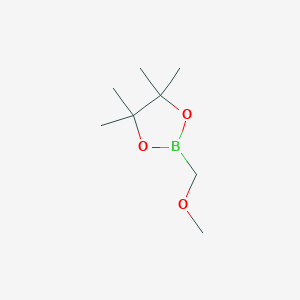
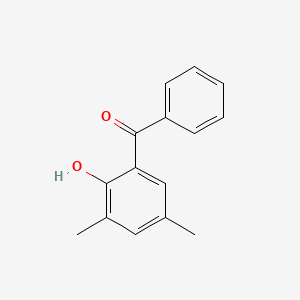
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
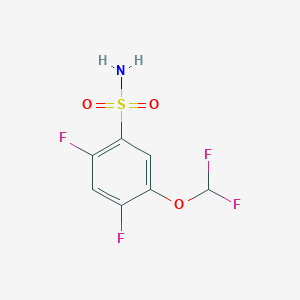
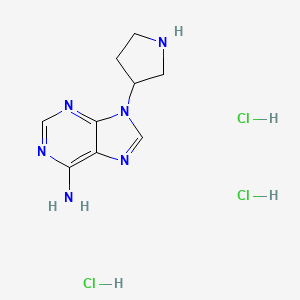
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
